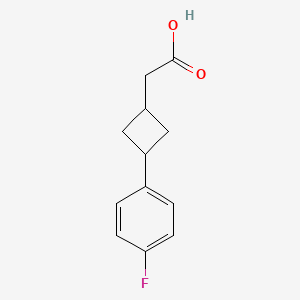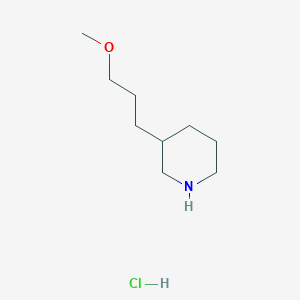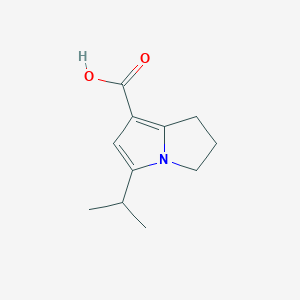
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a member of the pyrrolizine class of compounds It is characterized by a pyrrolizine ring structure with an isopropyl group at the 5-position and a carboxylic acid group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a pyrrole derivative and an acylating agent to form the pyrrolizine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, where nucleophiles such as amines or alcohols replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a dehydrating agent like thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
科学研究应用
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various conditions.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug with a similar pyrrolizine structure.
Indomethacin: Another anti-inflammatory agent with a different core structure but similar therapeutic effects.
Uniqueness
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolizine derivatives. Its isopropyl group at the 5-position and carboxylic acid group at the 7-position are key features that differentiate it from other similar compounds.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-propan-2-yl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10-6-8(11(13)14)9-4-3-5-12(9)10/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI 键 |
LSXVARDYFFHRAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C2N1CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl spiro[2.3]hexane-4-carboxylate](/img/structure/B13328020.png)
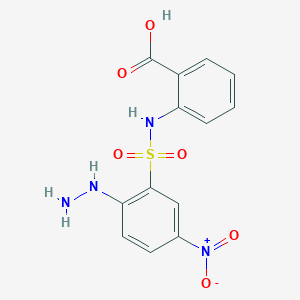
![6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13328037.png)



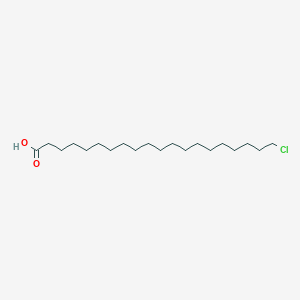
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)


![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
